tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and a benzo[d][1,2,3]triazin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Benzo[d][1,2,3]triazin-4-one Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, diazotization followed by cyclization can yield the triazinone core.
Attachment of the Ethyl Linker: The triazinone can be functionalized with an ethyl group through alkylation reactions, often using alkyl halides in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the ethyl-functionalized triazinone.
Introduction of the Tert-butyl Group: The final step involves the protection of the carboxyl group with a tert-butyl ester, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,2,3]triazin-4-one moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is investigated for its potential as a pharmacophore. Its unique structure may interact with biological targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The benzo[d][1,2,3]triazin-4-one moiety could interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.
Tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)azetidine-1-carboxylate: Contains an azetidine ring.
Tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)morpholine-1-carboxylate: Features a morpholine ring.
Uniqueness
The uniqueness of tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the pyrrolidine ring, in particular, may influence its binding affinity and specificity towards biological targets compared to similar compounds with different ring systems.
Properties
IUPAC Name |
tert-butyl 2-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-19(2,3)28-18(27)23-11-6-9-15(23)16(25)20-10-12-24-17(26)13-7-4-5-8-14(13)21-22-24/h4-5,7-8,15H,6,9-12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWLUSWLPRVJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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